molecular formula C8H4F3NO2 B13959110 4-Isocyanato-3-(trifluoromethyl)phenol

4-Isocyanato-3-(trifluoromethyl)phenol

Cat. No.: B13959110
M. Wt: 203.12 g/mol
InChI Key: JPNYBUWVNWGUOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isocyanato-3-(trifluoromethyl)phenol (CAS: 220239-70-3) is a substituted phenolic compound with the molecular formula C₇H₄F₃NO₂, featuring an isocyanate (-NCO) group at position 4 and a trifluoromethyl (-CF₃) group at position 3 of the aromatic ring.

Properties

Molecular Formula

C8H4F3NO2

Molecular Weight

203.12 g/mol

IUPAC Name

4-isocyanato-3-(trifluoromethyl)phenol

InChI

InChI=1S/C8H4F3NO2/c9-8(10,11)6-3-5(14)1-2-7(6)12-4-13/h1-3,14H

InChI Key

JPNYBUWVNWGUOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C(F)(F)F)N=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isocyanato-3-(trifluoromethyl)phenol typically involves the reaction of 4-amino-3-(trifluoromethyl)phenol with phosgene (COCl2) under controlled conditions. The reaction proceeds as follows:

[ \text{4-Amino-3-(trifluoromethyl)phenol} + \text{Phosgene} \rightarrow \text{4-Isocyanato-3-(trifluoromethyl)phenol} + 2 \text{HCl} ]

This reaction requires careful handling of phosgene, a toxic and hazardous reagent, and is usually conducted in a well-ventilated fume hood with appropriate safety measures .

Industrial Production Methods

In industrial settings, the production of 4-Isocyanato-3-(trifluoromethyl)phenol may involve the use of alternative reagents to phosgene, such as oxalyl chloride (COCl)2, to minimize the risks associated with phosgene. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Isocyanato-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Nucleophilic Addition: The isocyanate group (-NCO) is highly reactive towards nucleophiles such as alcohols, amines, and water. For example, the reaction with an alcohol forms a urethane linkage:

[ \text{ROH} + \text{R’NCO} \rightarrow \text{ROC(O)N(H)R’} ]

    Hydrolysis: The isocyanate group reacts with water to form an amine and carbon dioxide:

[ \text{RNCO} + \text{H2O} \rightarrow \text{RNH2} + \text{CO2} ]

Common Reagents and Conditions

Common reagents used in reactions with 4-Isocyanato-3-(trifluoromethyl)phenol include alcohols, amines, water, and various electrophiles. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or toluene .

Major Products

The major products formed from reactions with 4-Isocyanato-3-(trifluoromethyl)phenol include urethanes, amines, and substituted phenols, depending on the specific reaction and reagents used .

Mechanism of Action

The mechanism of action of 4-Isocyanato-3-(trifluoromethyl)phenol involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The isocyanate group (-NCO) reacts with nucleophilic sites on proteins, enzymes, and other biomolecules, potentially altering their function and activity . This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

1-Isocyanato-3-(trifluoromethyl)benzene (CAS: 329-01-1)

  • Molecular Formula: C₈H₄F₃NO
  • Key Differences: Lacks the phenolic hydroxyl (-OH) group, reducing polarity and hydrogen-bonding capacity.
  • Properties :
    • Henry’s Law Constant: $4.8 \times 10^{-3}$ (dimensionless) and $2.5$ (unit unspecified; possibly atm·m³/mol) .
    • Reactivity: The absence of -OH limits its participation in condensation reactions compared to the target compound.

4-Bromo-3-(trifluoromethyl)phenol (CAS: 320-49-0)

  • Molecular Formula : C₇H₄BrF₃O
  • Key Differences : Bromine replaces the isocyanate group, altering electrophilic substitution pathways.
  • Properties :
    • Molecular Weight: 241.005 g/mol.
    • Physical Form: Off-white powder with ≥98% purity.
    • Applications: Intermediate in pharmaceuticals and agrochemicals .

2-Chloro-5-(trifluoromethyl)phenol (CAS: 40889-91-6)

  • Molecular Formula : C₇H₄ClF₃O
  • Key Differences : Chlorine at position 2 and CF₃ at position 5 create distinct steric and electronic effects.
  • Properties :
    • Boiling Point: 88°C.
    • Physical Form: Yellow liquid with ≥98% purity .

3-(Trifluoromethyl)phenol (CAS: 98-17-9)

  • Molecular Formula : C₇H₅F₃O
  • Key Differences : Only CF₃ and -OH groups; simpler structure with lower molecular weight.
  • Thermodynamic Data :
    • Reaction Enthalpy ($\Delta_rH^\circ$): $-73.7 \, \text{kJ/mol}$ (gas-phase proton affinity) .

2-Fluoro-5-(trifluoromethyl)phenol (CAS: 141483-15-0)

  • Molecular Formula : C₇H₄F₄O
  • Key Differences : Fluorine at position 2 enhances electronegativity and lipophilicity.
  • Properties: LogP (Octanol-Water): Ranges from $2.01$ to $2.63$ depending on calculation methods, indicating moderate hydrophobicity .

Comparative Data Table

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Henry’s Law Constant Physical State Notable Applications
4-Isocyanato-3-(trifluoromethyl)phenol (220239-70-3) C₇H₄F₃NO₂ 215.11 -NCO, -CF₃, -OH Not reported Solid (assumed) Synthetic intermediate
1-Isocyanato-3-(trifluoromethyl)benzene (329-01-1) C₈H₄F₃NO 199.12 -NCO, -CF₃ $4.8 \times 10^{-3}$, $2.5$ Liquid Polymer precursor
4-Bromo-3-(trifluoromethyl)phenol (320-49-0) C₇H₄BrF₃O 241.005 -Br, -CF₃, -OH Not reported Off-white powder Pharmaceutical intermediate
2-Chloro-5-(trifluoromethyl)phenol (40889-91-6) C₇H₄ClF₃O 196.55 -Cl, -CF₃, -OH Not reported Yellow liquid Agrochemical synthesis
3-(Trifluoromethyl)phenol (98-17-9) C₇H₅F₃O 162.11 -CF₃, -OH Not reported Solid Thermodynamic studies

Key Findings

Reactivity: The isocyanate group in the target compound enables urethane/urea formation, unlike halogenated analogs (e.g., 4-Bromo-3-(trifluoromethyl)phenol), which are more suited for nucleophilic aromatic substitution .

Acidity: The electron-withdrawing -CF₃ and -NCO groups likely render the phenolic -OH more acidic than simpler analogs like 3-(trifluoromethyl)phenol, though experimental pKa values are unavailable .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.